molecular formula C19H12BrFN2OS B2892000 3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251580-38-7

3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2892000
CAS No.: 1251580-38-7
M. Wt: 415.28
InChI Key: KKKBSHMBALYWLI-UHFFFAOYSA-N
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Description

The compound 3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to the thienopyrimidinone family, a heterocyclic scaffold known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . Its structure features a thieno[3,2-d]pyrimidin-4(3H)-one core substituted at the 3-position with a 3-bromobenzyl group and at the 7-position with a 3-fluorophenyl moiety. The bromine and fluorine atoms introduce steric and electronic effects that modulate solubility, bioavailability, and target interactions .

Properties

IUPAC Name

3-[(3-bromophenyl)methyl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrFN2OS/c20-14-5-1-3-12(7-14)9-23-11-22-17-16(10-25-18(17)19(23)24)13-4-2-6-15(21)8-13/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKBSHMBALYWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Thieno[3,2-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of Bromobenzyl and Fluorophenyl Groups: The bromobenzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions using reagents like bromobenzyl chloride and fluorophenylboronic acid, respectively.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyrimidinone derivatives.

    Substitution: Formation of substituted thienopyrimidinone derivatives.

Scientific Research Applications

3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterial energy metabolism . This inhibition leads to a decrease in ATP production, ultimately causing bacterial cell death.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

Key analogs and their substituent-driven properties are summarized below:

Compound Name 3-Position Substituent 7-Position Substituent Melting Point (°C) Key References
Target Compound 3-(3-Bromobenzyl) 3-Fluorophenyl Not reported
3-(3-Fluorobenzyl)-7-(3-fluorophenyl) analog 3-(3-Fluorobenzyl) 3-Fluorophenyl Not reported
7-(4-Bromophenyl)-3-(3-methylbenzyl) analog 3-(3-Methylbenzyl) 4-Bromophenyl Not reported
3-(3-Hydroxybenzyl)-6-(3-hydroxyphenyl) analog (1b) 3-(3-Hydroxybenzyl) 6-(3-Hydroxyphenyl) 270–272
7-(3-Fluorophenyl)-3-(3-methoxybenzyl) analog 3-(3-Methoxybenzyl) 3-Fluorophenyl Discontinued

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromine (Br) at the 3-benzyl position enhances electrophilicity and may improve binding to hydrophobic enzyme pockets compared to methoxy (-OCH₃) or hydroxy (-OH) groups .
  • Positional Effects : Substitution at the 7-position (e.g., 3-fluorophenyl vs. 4-bromophenyl) alters steric hindrance and π-π stacking interactions with biological targets .
Anticancer Potential
  • Thieno[3,2-d]pyrimidin-4(3H)-ones: Derivatives with halogenated aryl groups (e.g., 4-bromophenyl in ) show moderate to potent anticancer activity, with IC₅₀ values in the micromolar range against melanoma and breast cancer cells .
  • Enzyme Inhibition : The target compound’s bromine substituent may enhance binding to kinases or phosphodiesterases (e.g., PDE7 inhibitors in ), where bulky groups improve selectivity .
Melanogenesis Modulation
  • Azepine-Containing Analogs: highlights that azepine-fused thienopyrimidinones increase melanin synthesis in B16 cells by 40–60%, suggesting that rigid substituents enhance melanogenic pathways . The target compound lacks this fragment but may still interact with tyrosinase via its halogenated aryl groups.

Biological Activity

The compound 3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of 3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is C17H14BrFN2OSC_{17}H_{14}BrFN_2OS. The structure features a thieno ring fused to a pyrimidine core, with bromine and fluorine substituents that may influence its biological properties. The presence of these halogens is significant as they can enhance the compound's lipophilicity and binding affinity to biological targets.

Research indicates that compounds within the thienopyrimidine class, including 3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, exhibit significant biological activities. Notably, it has shown potential as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis, which is crucial for bacterial energy metabolism. This interaction suggests a mechanism that could be leveraged for developing new treatments for tuberculosis.

Antimicrobial Activity

The compound's structural modifications have been linked to varying levels of antimicrobial potency against different bacterial strains. For instance, the introduction of bromine and fluorine in the aromatic rings may enhance its activity against Mycobacterium tuberculosis compared to similar compounds lacking these substituents. Studies indicate that such modifications can significantly affect the inhibitory potency against bacterial targets.

Anticancer Potential

In addition to its antimicrobial properties, there is emerging evidence supporting the anticancer potential of thienopyrimidine derivatives. Compounds with similar scaffolds have demonstrated moderate to potent antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The specific biological activity of 3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one in these contexts remains an area for further investigation .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
6,7-Dihydrothieno[3,2-d]pyrimidin-4-oneLacks halogen substituentsModerate antibacterial activity
Thieno[3,2-d]pyrimidin-4-amineAmino group instead of carbonylInhibits Mycobacterium tuberculosis
5-Fluoro-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-oneDifferent phenyl substitutionAntiviral properties against respiratory viruses

The comparative analysis highlights how the unique halogenation pattern in 3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one may enhance its biological activity relative to structurally similar compounds without such modifications.

Case Studies

Several studies have explored the biological activities of thienopyrimidine derivatives:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with various substituents exhibited differing levels of inhibition against Mycobacterium tuberculosis, with some showing enhanced activity due to specific modifications in the phenyl and benzyl groups.
  • Antiproliferative Effects : Research into similar thienopyrimidine compounds has shown significant cytotoxic effects on cancer cell lines at micromolar concentrations. The specific IC50 values for 3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one are yet to be established but are anticipated based on structural analogs.

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